molecular formula C2H6K4O9 B148092 Carbonic acid, dipotassium salt, hydrate (2:3) CAS No. 6381-79-9

Carbonic acid, dipotassium salt, hydrate (2:3)

Cat. No. B148092
CAS RN: 6381-79-9
M. Wt: 330.46 g/mol
InChI Key: WWVGGBSGYNQKCY-UHFFFAOYSA-J
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Description

“Carbonic acid, dipotassium salt, hydrate (2:3)” is also known as Potassium Carbonate . It is a white potassium salt and its molecular formula is CH2O3. 3/2 H2O.2K . It is also referred to as potash or pearl ash .


Synthesis Analysis

Potassium Carbonate can be made as the product of potassium hydroxide’s absorbent reaction with carbon dioxide . It is used as a drying agent for ketones, alcohols, amines, and non-acidic compounds before distillation .


Molecular Structure Analysis

The molecular structure of “Carbonic acid, dipotassium salt, hydrate (2:3)” is based on structures generated from information available in ECHA’s databases . Crystals of potassium carbonate sesquihydrate belong to the monoclinic crystal system and space group C 2/ c.


Chemical Reactions Analysis

Potassium carbonate (K2CO3) is soluble in water to form a strong alkaline solution . It reacts with acid to release carbon dioxide .


Physical And Chemical Properties Analysis

Potassium Carbonate has a density of 2.43 g/mL at 25 °C and a melting point of 891 °C . It is soluble in water but insoluble in ethanol and ether . It has a strong hygroscopicity and is easy to agglomerate .

Scientific Research Applications

Crystalline Structure Analysis

  • Dipotassium nitranilate, a related compound, demonstrates a unique crystalline structure with pronounced cyanine distortion, providing insights into charge alternation and metal ion coordination effects (Bock, Nick, Näther & Bats, 1994).

Hematology

  • In hematologic testing, dipotassium EDTA is recommended for blood specimen collection due to its solubility and minimal impact on red blood cell size (England et al., 1993).

Chemical Synthesis

  • Research on the synthesis of new macrocycles has shown the utility of the dipotassium salt of o-phthalic acid in forming cyclic esters with varying ring sizes (Drewes & Coleman, 1972).

Industrial Applications

  • Dipotassium hydrogen phosphate has been explored as a salting-out agent for recovering acetone, butanol, and ethanol from a prefractionator, demonstrating its potential in industrial separation processes (Yi, Xie & Qiu, 2014).

Analytical Chemistry

  • In titration methods, derivatives of 1,4-dihydroxyanthraquinone, like the dipotassium salt, are used as metal indicators for thorium titration with disodium EDTA (Owens & Yoe, 1960).

Crystallography

  • The crystal structures of dipotassium salts of various acids, such as adamantanetetracarboxylic acid, have been described, providing insights into hydrogen-bonded networks and potential ferroelectric crystal formation (Ermer & Lindenberg, 1990).

Lyomesophases Study

Environmental Applications

  • The adsorption capacity of porous carbons obtained from ethylenediaminetetraacetic acid dipotassium salt dihydrate has been explored for water treatment, particularly in the removal of tetracycline from wastewater (He et al., 2016).

Corrosion Inhibition

  • Dipotassium hydrogen phosphate has been studied as a corrosion inhibitor for carbon steel in alkaline solutions, especially in the presence of chloride contamination (Mohagheghi & Arefinia, 2018).

Safety And Hazards

Potassium Carbonate is harmful if swallowed and causes skin and serious eye irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .

Future Directions

Potassium Carbonate is used in various industries including glass, printing and dyeing, soap, enamel, and the preparation of potassium salt . It is also used in the color TV industry and mainly used in food as a leavening agent .

properties

IUPAC Name

tetrapotassium;dicarbonate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O3.4K.3H2O/c2*2-1(3)4;;;;;;;/h2*(H2,2,3,4);;;;;3*1H2/q;;4*+1;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVGGBSGYNQKCY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6K4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049751
Record name Potassium carbonate sesquihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid, dipotassium salt, hydrate (2:3)

CAS RN

6381-79-9
Record name Potassium carbonate sesquihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium carbonate sesquihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, dipotassium salt, hydrate (2:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM CARBONATE SESQUIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9300DKS8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbonic acid, dipotassium salt, hydrate (2:3)
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Carbonic acid, dipotassium salt, hydrate (2:3)
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Carbonic acid, dipotassium salt, hydrate (2:3)
Reactant of Route 4
Carbonic acid, dipotassium salt, hydrate (2:3)
Reactant of Route 5
Carbonic acid, dipotassium salt, hydrate (2:3)

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